molecular formula C22H26N2O4S2 B2688369 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 863512-25-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2688369
CAS RN: 863512-25-8
M. Wt: 446.58
InChI Key: HUXFCZGWIWASFI-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, including those with sulfonamide derivatives like N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, exhibit significant DNA binding, cleavage, and anticancer activities. The interaction with DNA varies depending on the N-sulfonamide derivative, influencing DNA cleavage efficiency and anticancer efficacy, primarily through apoptosis in human tumor cells. This highlights the compound's potential in cancer treatment and its role in understanding DNA interactions (González-Álvarez et al., 2013).

Synthesis and Anticancer Evaluation

Synthesis efforts have led to a variety of compounds with the N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide moiety, showing moderate to excellent anticancer activities across different cancer cell lines. Such compounds are synthesized through complex chemical processes and evaluated against cancer cell lines, suggesting their significant potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Agents

Derivatives of N-ethyl-N-methylbenzenesulfonamide, incorporating various biologically active moieties, exhibit effective antimicrobial and antiproliferative properties. The synthetic approach and biological screening of these derivatives underscore their utility as potential therapeutic agents in treating infections and controlling cancer cell proliferation (Abd El-Gilil, 2019).

Future Directions

Thiazoles continue to be an active area of research due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-14-10-16(3)21(11-15(14)2)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXFCZGWIWASFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

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